molecular formula C9H10INO2 B1599715 Methyl 4-Amino-3-iodo-5-methylbenzoate CAS No. 180624-11-7

Methyl 4-Amino-3-iodo-5-methylbenzoate

Cat. No. B1599715
M. Wt: 291.09 g/mol
InChI Key: ZXTGJAFWTQHNJD-UHFFFAOYSA-N
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Description

Methyl 4-Amino-3-iodo-5-methylbenzoate is a chemical compound with the molecular formula C9H10INO2 . It is also known by other names such as 4-Amino-3-iodo-5-methyl-benzoic acid methyl ester, and Benzoic acid, 4-amino-3-iodo-5-methyl-, methyl ester . The molecular weight of this compound is 291.09 .


Molecular Structure Analysis

The InChI code for Methyl 4-Amino-3-iodo-5-methylbenzoate is 1S/C9H10INO2/c1-5-3-6 (9 (12)13-2)4-7 (10)8 (5)11/h3-4H,11H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 4-Amino-3-iodo-5-methylbenzoate is a solid at room temperature . It should be stored in a cool, well-ventilated place, away from heat and light . .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Methyl 4-Amino-3-iodo-5-methylbenzoate is employed as an intermediate in the synthesis of diverse organic compounds. For instance, it has been used in the synthesis of α-Aminopyrrole derivatives through an Isoxazole strategy, demonstrating the reactivity of diazo compounds and carbenes in producing pyrrole-containing products (E. Galenko et al., 2019). Similarly, it serves as a precursor in the Cu-catalyzed cross-coupling with boronic acids, leading to the formation of methyl carbazole-3-carboxylate derivatives, a methodology beneficial for synthesizing naturally occurring carbazole alkaloids (S. Rasheed et al., 2014).

Antioxidant Activity Studies

Research also delves into the synthesis of novel organic compounds with potential antioxidant activities. For instance, 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and analyzed for their in vitro antioxidant capabilities, comparing favorably to standard antioxidants (H. Yüksek et al., 2015). This research underscores the potential of Methyl 4-Amino-3-iodo-5-methylbenzoate derivatives in contributing to antioxidant applications.

Application in Sensing and Imaging

The compound has been utilized in the development of fluorescent sensors for metal ions. For example, a study demonstrated the use of a derivative as a highly selective and sensitive fluorescent sensor for Al3+ detection, with potential applications in living cell imaging (Xingpei Ye et al., 2014). This application is crucial for the detection of specific ions in biological systems.

Safety And Hazards

Methyl 4-Amino-3-iodo-5-methylbenzoate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and avoiding dust formation . In case of contact with skin or eyes, rinse cautiously with water .

properties

IUPAC Name

methyl 4-amino-3-iodo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTGJAFWTQHNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441194
Record name Methyl 4-Amino-3-iodo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Amino-3-iodo-5-methylbenzoate

CAS RN

180624-11-7
Record name Methyl 4-Amino-3-iodo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ezquerra, C Pedregal, C Lamas… - The Journal of …, 1996 - ACS Publications
… Methyl 4-amino-3-iodo-5-methylbenzoate (2k): yellow solid, mp 81−82 C; IR (KBr) ν 3455, 3358, 1708, 1302, 1262; 1 H NMR δ 2.16 (s, 3H), 3.80 (s, 3H), 4.55 (s br, 2H), 7.61 (d, J = 1.7 …
Number of citations: 261 pubs.acs.org

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